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molecular formula C9H14O3 B3057653 1,7,10-Trioxadispiro[2.2.4.2]dodecane CAS No. 83365-44-0

1,7,10-Trioxadispiro[2.2.4.2]dodecane

Cat. No. B3057653
M. Wt: 170.21 g/mol
InChI Key: XZFZQFOSWXYHDU-UHFFFAOYSA-N
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Patent
US09278925B2

Procedure details

A solution of 30.0 g (192 mmol) of 1,4-cyclohexanedione monoethlene acetal in 750 ml of dichloromethane was added to a homogeneous mixture of 50.7 g (231 mmol) of trimethylsulphoxonium iodide and 25.9 g (231 mmol) of potassium tert-butoxide, and the reaction mixture was stirred at room temperature for one hour. Ice-water was added, the phases were separated, the aqueous phase was extracted repeatedly with dichloromethane and the combined organic phases were washed repeatedly with water, dried over sodium sulphate, filtered and concentrated. This gave 28.3 g (87% of theory) of the title compound.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
50.7 g
Type
reactant
Reaction Step One
Quantity
25.9 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
[Compound]
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:11][C:4]2([CH2:9][CH2:8][C:7](=[O:10])[CH2:6][CH2:5]2)[O:3][CH2:2]1.[I-].[CH3:13][S+](C)(C)=O.CC(C)([O-])C.[K+]>ClCCl>[O:10]1[C:7]2([CH2:6][CH2:5][C:4]3([O:3][CH2:2][CH2:1][O:11]3)[CH2:9][CH2:8]2)[CH2:13]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C1COC2(CCC(CC2)=O)O1
Name
Quantity
50.7 g
Type
reactant
Smiles
[I-].C[S+](=O)(C)C
Name
Quantity
25.9 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
750 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted repeatedly with dichloromethane
WASH
Type
WASH
Details
the combined organic phases were washed repeatedly with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
O1CC12CCC1(OCCO1)CC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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